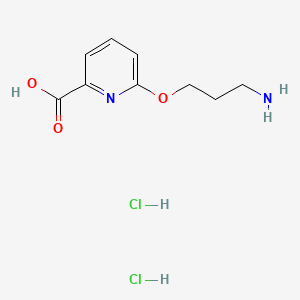![molecular formula C11H20Cl2N4 B13455894 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine typically involves a multi-step process. One reported method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The cyclization step forms the pyrrolo[2,1-c][1,2,4]triazole ring.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Aplicaciones Científicas De Investigación
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing cell death.
Comparación Con Compuestos Similares
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline: This compound has a similar pyrrolo[2,1-c][1,2,4]triazole ring but differs in the attached functional groups.
2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium: Another compound with a similar core structure but different substituents.
Uniqueness: The uniqueness of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine lies in its specific combination of the pyrrolo[2,1-c][1,2,4]triazole ring with a cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H20Cl2N4 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11;;/h8-9H,1-7,12H2;2*1H |
Clave InChI |
AVQVTSGIMXNGRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NN=C(N2C1)C3CCC(CC3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


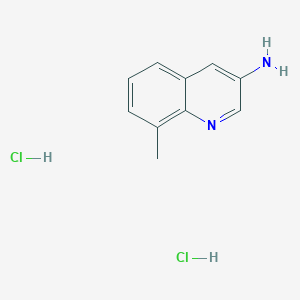
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
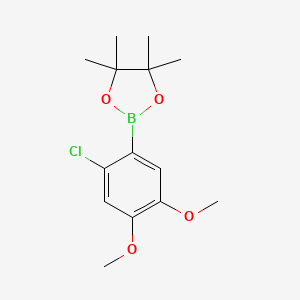
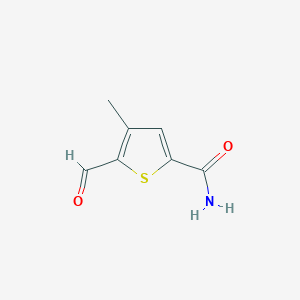
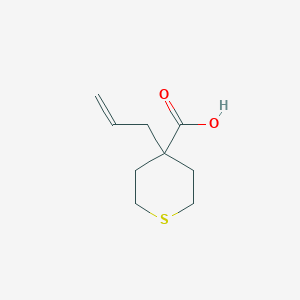
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
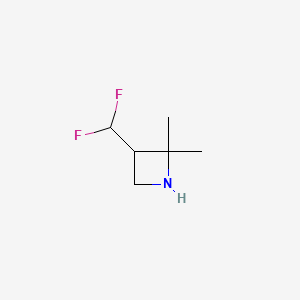


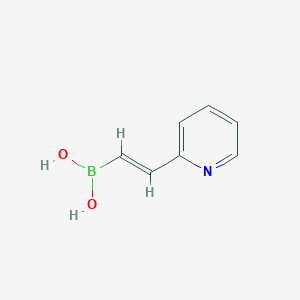
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)

![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
